molecular formula C24H16N4O2 B3648522 2-(Benzoxazol-2-ylamino)-4-phenylpyrimidin-5-yl phenyl ketone

2-(Benzoxazol-2-ylamino)-4-phenylpyrimidin-5-yl phenyl ketone

Cat. No.: B3648522
M. Wt: 392.4 g/mol
InChI Key: VKPKFLJYFJEYCK-UHFFFAOYSA-N
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Description

2-(Benzoxazol-2-ylamino)-4-phenylpyrimidin-5-yl phenyl ketone is a heterocyclic compound featuring a pyrimidine core substituted with a benzoxazole-amino group, a phenyl ring, and a phenyl ketone moiety. This structural complexity confers unique physicochemical and biological properties, making it a promising candidate for therapeutic applications, particularly in anticancer and antimicrobial research. The benzoxazole group enhances π-π stacking interactions with biological targets, while the pyrimidine and ketone functionalities contribute to its reactivity and solubility profile .

Properties

IUPAC Name

[2-(1,3-benzoxazol-2-ylamino)-4-phenylpyrimidin-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O2/c29-22(17-11-5-2-6-12-17)18-15-25-23(27-21(18)16-9-3-1-4-10-16)28-24-26-19-13-7-8-14-20(19)30-24/h1-15H,(H,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPKFLJYFJEYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)C3=CC=CC=C3)NC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzoxazol-2-ylamino)-4-phenylpyrimidin-5-yl phenyl ketone typically involves multiple steps, starting with the preparation of benzoxazole derivatives. One common method involves the reaction of 2-aminophenol with various aldehydes, ketones, or acids under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, the reaction between 2-aminophenol and aldehydes in the presence of O₂, K₂CO₃, and DMF solvent at 80°C can yield benzoxazole derivatives .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction times. The choice of catalysts and reaction conditions is crucial to optimize the production process and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzoxazol-2-ylamino)-4-phenylpyrimidin-5-yl phenyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permangan

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness arises from its hybrid structure, combining benzoxazole, pyrimidine, and phenyl ketone groups. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of 2-(Benzoxazol-2-ylamino)-4-phenylpyrimidin-5-yl phenyl ketone and Related Compounds
Compound Name Structural Features Biological Activity Key Differences
Target Compound Benzoxazol-2-ylamino, pyrimidine, phenyl ketone Anticancer, antimicrobial (moderate to high) Unique integration of benzoxazole-amino and phenyl ketone groups on pyrimidine core.
4-(1,3-Benzoxazol-2-yl)-phenylamine Benzoxazole, phenylamine Low antimicrobial, moderate anticancer Lacks pyrimidine and ketone groups; simpler substitution pattern reduces activity .
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine Benzoxazole, thienopyrimidine High antimicrobial, moderate anticancer Thienopyrimidine core instead of phenylpyrimidine; higher lipophilicity enhances membrane penetration .
5-(2-Aminopyrimidin-4-yl)benzisoxazole Benzisoxazole, aminopyrimidine Protein kinase inhibition Benzisoxazole replaces benzoxazole; altered hydrogen-bonding capacity affects target specificity .
[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone Triazole, phenyl ketone Broad-spectrum biological activity Triazole ring instead of benzoxazole; dual functionality enhances reactivity with enzymes .
Benzyl 2-ethyl-5-(4-methoxyphenyl)-7-methylthiazolo[3,2-a]pyrimidine Thiazolo-pyrimidine, methoxyphenyl COX inhibition, antitumor Thiazolo-pyrimidine core differs in electronic properties; methoxy group improves solubility .
5-(2,1,3-Benzoxadiazol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine Benzoxadiazole, cyclopentyl-pyrimidine C-KIT inhibition Benzoxadiazole moiety lacks amino linkage; cyclopentyl group increases steric bulk .

Physicochemical Properties

  • Solubility: The phenyl ketone group increases hydrophobicity compared to carboxylic acid or hydroxyl-substituted analogs (e.g., 5-Norbornen-2-ol in ).
  • Reactivity : The electron-withdrawing ketone enhances electrophilicity at the pyrimidine C-5 position, enabling nucleophilic substitutions—unlike halogenated analogs (e.g., 2-(4-Bromophenyl)ethyl cyclopentyl ketone in ), where bromine directs reactivity differently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzoxazol-2-ylamino)-4-phenylpyrimidin-5-yl phenyl ketone
Reactant of Route 2
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2-(Benzoxazol-2-ylamino)-4-phenylpyrimidin-5-yl phenyl ketone

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